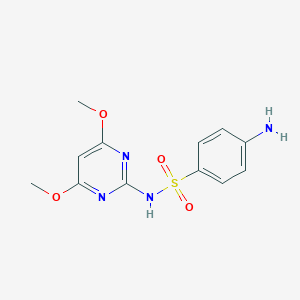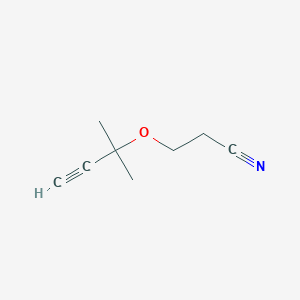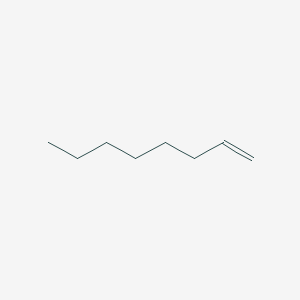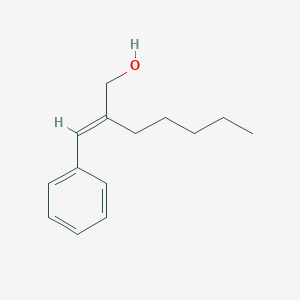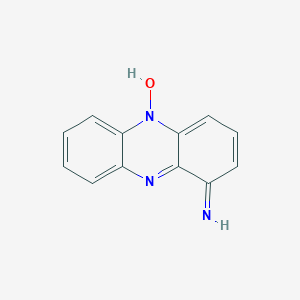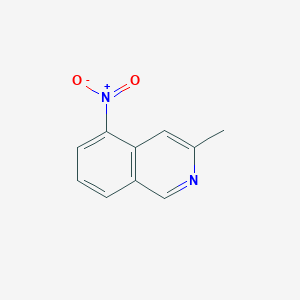
3-甲基-5-硝基异喹啉
概述
描述
3-Methyl-5-nitroisoquinoline (3-MNIQ) is an aromatic heterocyclic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry and biochemistry. 3-MNIQ has been used as a synthetic intermediate, a catalyst, and an inhibitor of enzymes. It has also been used to study the effects of nitroaromatic compounds on the environment.
科学研究应用
异喹啉生物碱的合成
3-甲基-5-硝基异喹啉: 是合成异喹啉生物碱的宝贵前体。这些生物碱结构复杂,并表现出广泛的生物活性。 它们是许多生物活性产物的重要组成部分,包括抗癌和抗疟疾药物 .
抗疟疾药物的开发
3-甲基-5-硝基异喹啉的衍生物具有作为抗疟疾药物的潜力。 可以使用诸如沙门氏菌试验之类的试验来评估其通过诱变和染色体损伤活性产生的功效 .
催化研究
该化合物用于催化研究,以开发高效合成异喹啉及其衍生物的新方法。 这些进步对于有机化学和药物化学至关重要 .
染料工业
3-甲基-5-硝基异喹啉: 由于其结构特性,在染料工业中得到应用。 该领域的研究集中在手性异喹啉衍生物和异喹啉盐的合成 .
有机化学和药物化学
在有机化学和药物化学中,3-甲基-5-硝基异喹啉用于开发合成异喹啉衍生物的新策略。 这是一个热门话题,涉及半合成或全合成方法 .
生物活性研究
该化合物还用于研究以探索其生物活性的范围。 这包括了解其作为各种药物成分的作用并评估其生物学功效 .
安全和危害
作用机制
Target of Action
It is known that quinoline and its derivatives, which include 3-methyl-5-nitroisoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry , suggesting that they likely interact with various biological targets.
Mode of Action
Quinoline-based compounds are known to interact with their targets, leading to various biochemical changes . .
Biochemical Pathways
Quinoline and its derivatives are known to influence various biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways
Result of Action
As a derivative of quinoline, it is likely to have significant biological and pharmaceutical activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity of 3-Methyl-5-nitroisoquinoline.
属性
IUPAC Name |
3-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACENGYNMIBHPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298187 | |
| Record name | 3-methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18222-17-8 | |
| Record name | 18222-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the formation of N-acyl pseudo-bases instead of Reissert compounds under certain conditions. What structural features of 3-methyl-5-nitroisoquinoline might contribute to this preference for N-acyl pseudo-base formation?
A1: While the research doesn't directly investigate the factors influencing the preference for N-acyl pseudo-base formation over Reissert compound formation for 3-methyl-5-nitroisoquinoline specifically, it does highlight some crucial observations. The study states that N-acyl pseudo-bases are predominantly covalent and generally don't exhibit tautomerism with open chain or ionic forms, unlike N-alkyl pseudo-bases []. This suggests that the electron-withdrawing nature of the nitro group at the 5-position of the isoquinoline ring, along with the steric influence of the methyl group at the 3-position, could be playing a role in stabilizing the covalent N-acyl pseudo-base form. Further research focusing on 3-methyl-5-nitroisoquinoline is needed to confirm this hypothesis and investigate the precise electronic and steric factors governing this behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


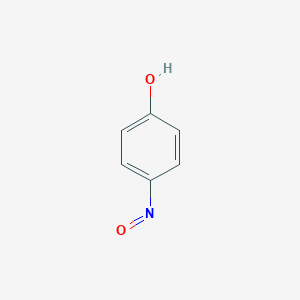


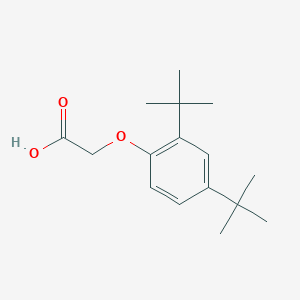
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
